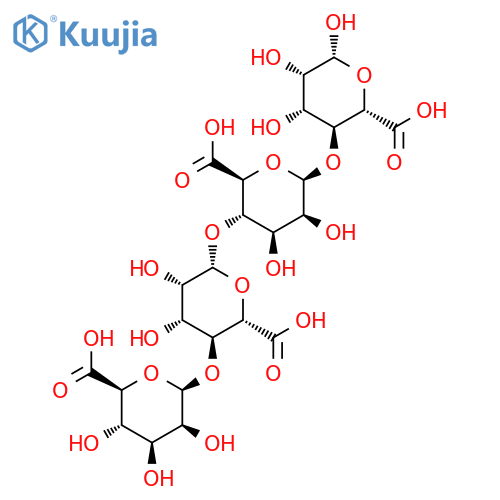Cas no 149511-34-2 (D-Tetramannuronic acid)
D-テトラマンヌロン酸は、褐藻類由来の硫酸化多糖類に分類される化合物です。主にアルギン酸の酵素分解によって得られ、4つのマンヌロン酸単位がβ-1,4結合で連結した直鎖構造を有します。分子量が比較的低いため生体利用性が高く、抗炎症作用や免疫調節機能を示すことが研究で確認されています。特に、Toll様受容体(TLR)を介したマクロファージ活性化能に優れ、創傷治癒促進や粘膜保護効果が期待できる点が特徴です。また、他の多糖類と比べて水溶性が良好で、製剤化の際の加工適性にも優れています。

D-Tetramannuronic acid structure
商品名:D-Tetramannuronic acid
D-Tetramannuronic acid 化学的及び物理的性質
名前と識別子
-
- alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-D-GalpA
- GalA4
- Galacturontetrose
- tetra(D-galactosiduronic) acid
- Tetragalacturonic acid
- D-Tetramannuronic acid
- AKOS040756860
- 149511-34-2
- (2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- DA-52729
- D-Tetramannuronic acid tetrasodium salt
- CS-0135280
- G18095
- HY-N7699B
-
- インチ: 1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1
- InChIKey: GOIKIOHGMNUNBL-WOAFRKGNSA-N
- ほほえんだ: O([C@H]1[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)O)O)[C@@H]1[C@@H](C(=O)O)O[C@H]([C@H]([C@H]1O)O)O[C@@H]1[C@@H](C(=O)O)O[C@H]([C@H]([C@H]1O)O)O
計算された属性
- せいみつぶんしりょう: 722.13891657g/mol
- どういたいしつりょう: 722.13891657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 25
- 重原子数: 49
- 回転可能化学結合数: 10
- 複雑さ: 1220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 416Ų
- 疎水性パラメータ計算基準値(XlogP): -8
D-Tetramannuronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N7699B-1mg |
D-Tetramannuronic acid |
149511-34-2 | ≥98.0% | 1mg |
¥1000 | 2024-04-20 | |
| Ambeed | A1365751-1mg |
D-Tetramannuronic acid |
149511-34-2 | 98% | 1mg |
$154.0 | 2024-04-23 | |
| MedChemExpress | HY-N7699B-5mg |
D-Tetramannuronic acid |
149511-34-2 | 5mg |
¥2500 | 2022-08-31 |
D-Tetramannuronic acid 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
149511-34-2 (D-Tetramannuronic acid) 関連製品
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量